Technical Guide: Mechanism of Action of Antiparasitic Agent-18 (Ivermectin)
Technical Guide: Mechanism of Action of Antiparasitic Agent-18 (Ivermectin)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Antiparasitic agent-18 (referred to herein as Ivermectin) is a broad-spectrum antiparasitic agent with potent activity against a wide range of nematodes and arthropods.[1][2] Its primary mechanism of action involves the modulation of glutamate-gated chloride channels (GluCls), which are unique to invertebrates.[1][3] This interaction leads to paralysis and death of the parasite.[1] This document provides a detailed technical overview of Ivermectin's mechanism of action, including its effects on signaling pathways, quantitative data on its efficacy, and the experimental protocols used to elucidate its function.
Core Mechanism of Action: Glutamate-Gated Chloride Channels (GluCls)
Ivermectin's principal target in invertebrates is the glutamate-gated chloride channel (GluCl), a type of ligand-gated ion channel.[1][4] These channels are crucial for mediating inhibitory neurotransmission in nematodes and arthropods, playing a vital role in functions such as locomotion and feeding.[3][5]
Molecular Interaction
Ivermectin binds to a unique allosteric site on the GluCl receptor, located in the transmembrane domain at the interface between adjacent subunits.[4][5] This binding event is distinct from the glutamate binding site.[6] The interaction with Ivermectin locks the channel in an open conformation, leading to a persistent influx of chloride ions (Cl-).[1][3]
Physiological Consequences
The sustained influx of chloride ions causes hyperpolarization of the nerve and muscle cell membranes.[1] This hyperpolarization makes the cells less responsive to excitatory stimuli, ultimately leading to flaccid paralysis of the parasite.[1] The paralysis of pharyngeal muscles prevents feeding, leading to starvation and death.[6] The effect of Ivermectin on GluCls is essentially irreversible or very slowly reversible.[6][7]
Signaling Pathway Diagram
Caption: Ivermectin's primary mechanism of action on invertebrate GluCls.
Secondary Mechanisms of Action
While the primary target of Ivermectin is the GluCl, at higher concentrations, it can also interact with other ligand-gated ion channels in both invertebrates and vertebrates.[4]
GABA-A Receptors
Ivermectin can act as a positive allosteric modulator of GABA-A receptors, potentiating the effect of the inhibitory neurotransmitter GABA.[8] This can contribute to its overall paralytic effect in invertebrates. In vertebrates, GABA-A receptors are a major target for many drugs, but Ivermectin's affinity for these receptors is lower than for invertebrate GluCls.[4]
Other Channels
Ivermectin has also been shown to interact with glycine receptors, nicotinic acetylcholine receptors, and P2X4 receptors.[9][10] The physiological relevance of these interactions at therapeutic doses is still under investigation.
Signaling Pathway Diagram
Caption: Ivermectin's modulation of other ion channels at higher concentrations.
Quantitative Data
The efficacy of Ivermectin is concentration-dependent and varies between different parasite species and receptor subtypes. The following table summarizes key quantitative data from various studies.
| Target Organism/Receptor | Parameter | Value | Reference |
| Haemonchus contortus GluClα3B | EC50 (Ivermectin) | ~0.1 ± 1.0 nM | [7] |
| Haemonchus contortus GluClα3B | EC50 (L-Glutamate) | 27.6 ± 2.7 µM | [7] |
| Caenorhabditis elegans GluCl | EC50 (Ivermectin) | Not specified, but higher than H. contortus | [7] |
| Trypanosoma cruzi (amastigotes) | EC50 (Ivermectin) | 0.3 µM | [11] |
| Trypanosoma cruzi (epimastigotes) | EC50 (Ivermectin) | 5.3 - 12.5 µM | [11] |
| Trypanosoma cruzi (trypomastigotes) | EC50 (Ivermectin) | 10.4 µM | [11] |
| Onchocerca volvulus (microfilariae) | Reduction in dermal load (14-60 days post-treatment) | ~98% | [11] |
| Cooperia oncophora (resistant variant in calves) | Efficacy (200 µg/kg dose) | 100% | [11] |
| Ascaris lumbricoides | Cure Rate (200 µg/kg single dose) | 98-100% | [12] |
| Strongyloides stercoralis | Cure Rate (200 µg/kg single dose) | 83-96% | [12] |
Experimental Protocols
The mechanism of action of Ivermectin has been elucidated through a variety of experimental techniques. A key method is the two-electrode voltage clamp (TEVC) electrophysiology assay using Xenopus laevis oocytes.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This technique is used to measure the ion flow across the membrane of a Xenopus oocyte expressing a specific ion channel of interest.
Methodology:
-
cRNA Preparation: The cDNA encoding the target ion channel (e.g., a specific GluCl subunit) is subcloned into an expression vector. The vector is linearized, and cRNA is synthesized in vitro.
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Oocyte Preparation and Injection: Oocytes are harvested from female Xenopus laevis frogs. The oocytes are defolliculated and injected with the prepared cRNA.
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Incubation: The injected oocytes are incubated for 2-4 days to allow for the expression of the ion channels on the oocyte membrane.[13]
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and perfused with a bath solution (e.g., ND96).[13]
-
Two microelectrodes, one for voltage sensing and one for current injection, are inserted into the oocyte.
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The membrane potential is clamped at a holding potential (e.g., -60 mV).[14]
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The baseline current is recorded.
-
-
Compound Application:
-
A solution containing the agonist (e.g., glutamate) or the test compound (Ivermectin) is perfused over the oocyte.
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The resulting change in current due to ion flow through the channels is recorded.
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-
Data Analysis: The recorded currents are analyzed to determine parameters such as EC50 (half-maximal effective concentration) and the potentiation or inhibition of the channel by the test compound.
Experimental Workflow Diagram
Caption: A simplified workflow for TEVC electrophysiology experiments.
Conclusion
Antiparasitic agent-18 (Ivermectin) exerts its potent antiparasitic effects primarily by targeting and irreversibly activating invertebrate-specific glutamate-gated chloride channels. This leads to hyperpolarization of neuronal and muscular cells, resulting in flaccid paralysis and death of the parasite. While it can modulate other ion channels at higher concentrations, its high affinity for GluCls provides a basis for its selective toxicity against invertebrates. The experimental protocols outlined, particularly TEVC, have been instrumental in defining this mechanism of action. Further research into the subtle differences in Ivermectin's interactions with various parasite GluCl isoforms could pave the way for the development of even more targeted and effective antiparasitic agents.
References
- 1. Ivermectin - Wikipedia [en.wikipedia.org]
- 2. Antiparasitic activity of ivermectin: Four decades of research into a "wonder drug" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PDB-101: Molecule of the Month: Glutamate-gated Chloride Receptors [pdb101.rcsb.org]
- 4. Frontiers | Molecular mechanisms of Cys-loop ion channel receptor modulation by ivermectin [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Ivermectin-Sensitive Glutamate-Gated Chloride Channel from the Parasitic Nematode Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Functional characterization of ivermectin binding sites in α1β2γ2L GABA(A) receptors [frontiersin.org]
- 9. Ivermectin and its target molecules: shared and unique modulation mechanisms of ion channels and receptors by ivermectin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Allosteric modulation of ligand gated ion channels by ivermectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. lrne.rs [lrne.rs]
- 12. Broadening the range of use cases for ivermectin – a review of the evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ivermectin activates GIRK channels in a PIP2‐dependent, Gβγ‐independent manner and an amino acid residue at the slide helix governs the activation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
